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Introduction

Amphiphysin is a family of proteins crucial for several cellular processes, most notably
clathrin-mediated endocytosis (CME).[1][2] The two mammalian isoforms, Amphiphysin 1
(Amph1) and Amphiphysin 2 (Amph2/BIN1), are enriched in the brain and play a key role in
synaptic vesicle recycling by recruiting dynamin to nascent vesicles.[1][3] Amph2/BIN1 is also
highly expressed in muscle tissue, where it is involved in the formation and organization of the
T-tubule network.[2]

Given their importance in neuronal function and muscle physiology, knockout mouse models for
Amph1l and Amph2 are invaluable tools for dissecting their specific roles, understanding
disease mechanisms, and for preclinical drug development.[4] For instance, Amph1 knockout
mice have provided insights into cognitive function and epilepsy[5], while Amph2/BINL1 is
implicated in cardiomyopathies, Alzheimer's disease, and centronuclear myopathy.[4][6][7]

This document provides detailed protocols for generating and characterizing amphiphysin
knockout mouse models using the efficient and precise CRISPR/Cas9 system, along with a
summary of expected phenotypes based on published data.

Part 1: Generation of Amphiphysin Knockout Mice
via CRISPRICas9
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The CRISPR/Cas9 system has become the standard for generating knockout mice due to its
high efficiency, speed, and versatility compared to older methods based on embryonic stem
(ES) cells.[8][9][10] The methodology involves the microinjection of Cas9 nuclease and single
guide RNAs (sgRNAs) into mouse zygotes to introduce targeted double-strand breaks, which
are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often
resulting in frame-shifting insertion/deletion (indel) mutations that disrupt gene function.[11][12]

Experimental Workflow

The overall workflow for generating an amphiphysin knockout mouse model is depicted below.
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Caption: Workflow for generating knockout mice using CRISPR/Cas9.

Protocol 1.1: sgRNA Design and Preparation

o Target Selection: Identify a critical early exon in the target gene (Amph for Amphiphysin 1
or Binl for Amphiphysin 2). Targeting an early exon increases the probability of generating
a null allele due to frameshift mutations.

» sgRNA Design: Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify
several potential 20-nucleotide sgRNA sequences preceding a Protospacer Adjacent Motif
(PAM) sequence (e.g., NGG for S. pyogenes Cas9). Select sgRNAs with high predicted on-
target efficiency and low off-target scores.

e Synthesis: Synthesize sgRNAs using a commercially available in vitro transcription kit
according to the manufacturer's instructions, followed by purification and quality control (e.g.,
gel electrophoresis).

Protocol 1.2: Zygote Microinjection

This protocol requires specialized equipment and expertise in animal handling and embryology.
[10][12][13]

Animal Preparation: Induce superovulation in female mice (e.g., C57BL/6J strain) via
hormone injections (PMSG followed by hCG) and mate them with stud males.

e Zygote Collection: Collect fertilized zygotes from the oviducts of the superovulated females.

¢ Injection Mix Preparation: Prepare an injection mix containing Cas9 mRNA (e.g., 100 ng/uL)
and sgRNA(s) (e.g., 50 ng/pL each) in an appropriate injection buffer.

¢ Microinjection: Under a microscope, inject the mix directly into the pronucleus of the
collected zygotes.[12]

o Embryo Culture: Culture the injected zygotes overnight in a suitable medium (e.g., KSOM) to
allow them to develop to the two-cell stage.
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Protocol 1.3: Embryo Transfer and Founder Screening

o Pseudopregnant Females: Prepare pseudopregnant recipient females by mating them with
vasectomized males.

o Surgical Transfer: Surgically transfer the two-cell stage embryos into the oviducts of the
pseudopregnant females.[14]

» Birth and Weaning: Allow the surrogate mothers to carry the embryos to term. Pups are
typically born 19-21 days post-transfer.

o Genotyping: At weaning (around 3 weeks of age), obtain tissue samples (e.g., tail snips)
from the founder (FO) pups for genomic DNA extraction.

e Screening: Use PCR with primers flanking the sgRNA target site to amplify the region.
Analyze the PCR products by Sanger sequencing or T7 Endonuclease | (T7E1) assay to
identify individuals carrying indel mutations.

o Breeding: Breed founder mice with confirmed germline transmission of the mutation to wild-
type mice to generate heterozygous (F1) offspring.[14] Intercrossing F1 heterozygotes will
produce homozygous knockout (F2) animals.

Part 2: Characterization of Amphiphysin Knockout
Mice

Confirmation of a successful knockout requires validation at the genomic, transcriptomic, and
proteomic levels.

Protocol 2.1: Genotyping by PCR

o DNA Extraction: Extract genomic DNA from tail snips using a standard DNA extraction Kit.

» PCR Amplification: Design three primers: a forward and reverse primer flanking the targeted
exon, and a third primer specific to the deletion or a selectable marker if used.

o Reaction Mix:

» 2X PCR Master Mix: 10 pL
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Forward Primer (10 pM): 1 pL

Reverse Primer (10 uM): 1 pL

Genomic DNA: 1-2 uL (50-100 ng)

Nuclease-free water: to 20 uL

o Cycling Conditions (Example):
» Initial denaturation: 95°C for 3 min
» 35 cycles of:

» Denaturation: 95°C for 30 sec

» Annealing: 58-62°C for 30 sec

» Extension: 72°C for 45 sec

s Final extension: 72°C for 5 min

e Analysis: Analyze PCR products on a 1.5-2% agarose gel. The size of the amplified bands
will differentiate wild-type, heterozygous, and homozygous knockout alleles.

Protocol 2.2: Western Blot Analysis

This protocol confirms the absence of Amphiphysin protein in knockout tissues.

» Tissue Lysis: Homogenize brain (for Amphl and Amph2) or muscle (for Amph2) tissue in
RIPA buffer containing protease inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

o SDS-PAGE: Separate 20-40 ug of protein per sample on a 10% SDS-polyacrylamide gel.

» Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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» Blocking and Antibody Incubation:

o Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST
(Tris-buffered saline with 0.1% Tween-20).

o Incubate with a primary antibody specific to Amphiphysin 1 or Amphiphysin 2 overnight
at 4°C.

o Incubate with a loading control antibody (e.g., B-actin, GAPDH) to ensure equal protein
loading.

¢ Detection: Wash the membrane and incubate with an appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced
chemiluminescence (ECL) substrate.

Part 3: Expected Phenotypes and Data Summary

The knockout of Amphiphysin 1 and Amphiphysin 2 results in distinct phenotypes, reflecting
their unique and overlapping functions.

Quantitative Data from Amphiphysin Knockout Models

The following tables summarize the key phenotypic findings from published studies on Amph1l
and Amph2 knockout mice.

Table 1: Phenotypic Summary of Amphiphysin 1 (Amphl) Knockout Mice
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Parameter

Protein Expression

Phenotype in Amphl KO
Mice

Dramatic reduction of
Amphiphysin 2 protein
selectively in the brain.

Reference

[5]

Synaptic Function

Defective cell-free assembly of

endocytic protein scaffolds.

[5]

Impaired synaptic vesicle
recycling, particularly under

stimulation.

[5]

Neurological

Increased mortality due to rare,

irreversible seizures.

[5]

| Behavioral | Major learning and memory deficits. [[5] |

Table 2: Phenotypic Summary of Amphiphysin 2 (Binl) Knockout Mice

Parameter

Viability

Phenotype in Binl KO
Mice

Results in embryonic or
perinatal lethality.

Reference

[€]

Cardiac Function

Embryonic cardiomyopathy

with disorganized myofibrils.

[6]

Endocytosis

No discernible impact on
endocytosis in embryonic

fibroblasts.

[6]

Phagocytosis

No discernible impact on

phagocytosis in macrophages.

[6]

| Muscle Rescue | Overexpression of human BIN1 can rescue muscle weakness and extend

lifespan in a mouse model of myotubular myopathy. |[15] |
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Part 4: Signaling and Functional Pathways

Amphiphysin's best-characterized role is in the late stages of clathrin-mediated endocytosis. It
acts as a critical adaptor protein that links the clathrin/AP2 coat to the GTPase dynamin.

Amphiphysin's Role in Clathrin-Mediated Endocytosis

Amphiphysins, through their N-terminal BAR domains, can sense and induce membrane
curvature.[2][16] Their central clathrin and AP2-binding (CLAP) domain interacts with the
endocytic coat, while the C-terminal SH3 domain directly binds to the proline-rich domain of
dynamin, recruiting it to the neck of the budding vesicle.[1][2][3] This recruitment is essential for
the dynamin-mediated fission that releases the vesicle into the cytoplasm. The
heterodimerization of Amphl and Amph2 is thought to be the primary functional form in the
brain.[17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.researchgate.net/figure/Steps-involved-in-generation-of-a-knockout-mouse-model-A-a-targeting-construct_fig1_7096120
https://pubmed.ncbi.nlm.nih.gov/30894500/
https://pubmed.ncbi.nlm.nih.gov/30894500/
https://pubmed.ncbi.nlm.nih.gov/10559861/
https://pubmed.ncbi.nlm.nih.gov/10559861/
https://www.molbiolcell.org/doi/10.1091/mbc.8.10.2003
https://www.benchchem.com/product/b1176556#generating-amphiphysin-knockout-mouse-models
https://www.benchchem.com/product/b1176556#generating-amphiphysin-knockout-mouse-models
https://www.benchchem.com/product/b1176556#generating-amphiphysin-knockout-mouse-models
https://www.benchchem.com/product/b1176556#generating-amphiphysin-knockout-mouse-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1176556?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

